N-(3,4-dimethylphenyl)-2-{[5-(3,5-dimethylphenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide
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Overview
Description
“N-(3,4-dimethylphenyl)-2-{[5-(3,5-dimethylphenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide” is a complex organic compound characterized by its unique molecular structure. This compound features multiple aromatic rings, sulfur, oxygen, and nitrogen atoms, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3,4-dimethylphenyl)-2-{[5-(3,5-dimethylphenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide” typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by coupling reactions, cyclization, and functional group modifications. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes, utilizing continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Purification techniques like recrystallization, chromatography, and distillation are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
“N-(3,4-dimethylphenyl)-2-{[5-(3,5-dimethylphenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide” can undergo various chemical reactions, including:
Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.
Reduction: Reduction of ketone groups to alcohols.
Substitution: Aromatic substitution reactions involving electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while reduction of ketone groups may produce corresponding alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis and materials science.
Biology
In biological research, this compound could be investigated for its potential biological activities. Studies may focus on its interactions with biomolecules, such as proteins or nucleic acids, to understand its effects on cellular processes.
Medicine
In medicine, this compound might be explored for its therapeutic potential. Researchers may study its pharmacokinetics, pharmacodynamics, and toxicity to evaluate its suitability as a drug candidate.
Industry
In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings. Its unique properties may offer advantages in terms of durability, stability, or functionality.
Mechanism of Action
The mechanism of action of “N-(3,4-dimethylphenyl)-2-{[5-(3,5-dimethylphenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7400^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide” would depend on its specific interactions with molecular targets These targets could include enzymes, receptors, or other proteins involved in cellular pathways
Comparison with Similar Compounds
Similar Compounds
Similar compounds to “N-(3,4-dimethylphenyl)-2-{[5-(3,5-dimethylphenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide” may include other aromatic compounds with sulfur, oxygen, and nitrogen atoms. Examples include:
Uniqueness
The uniqueness of “this compound” lies in its specific arrangement of functional groups and aromatic rings. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[[3-(3,5-dimethylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O3S/c1-16-11-17(2)13-21(12-16)31-27(33)26-25(22-7-5-6-8-23(22)34-26)30-28(31)35-15-24(32)29-20-10-9-18(3)19(4)14-20/h5-14H,15H2,1-4H3,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCJFKJGDGWKJFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC(=C4)C)C)OC5=CC=CC=C53)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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